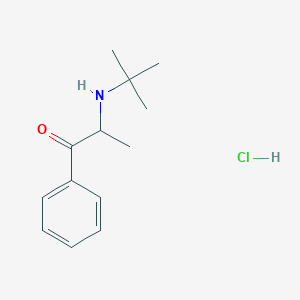

2-(tert-Butylamino)propiophenone Hydrochloride

Description

2-(tert-Butylamino)propiophenone Hydrochloride (CAS 63199-74-6), also known as Deschloro Bupropion Hydrochloride, is a key intermediate and impurity in the synthesis and quality control of Bupropion Hydrochloride, a widely prescribed antidepressant. Its molecular formula is C₁₃H₂₀ClNO with a molecular weight of 241.76 g/mol . Structurally, it features a propiophenone backbone substituted with a tert-butylamino group at the 2-position, lacking the chlorine atom present in Bupropion Hydrochloride at the 3′-position of the phenyl ring . This compound is primarily used in pharmaceutical applications, including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), for toxicity studies, analytical method validation, and impurity profiling during Bupropion production .

Properties

IUPAC Name |

2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZBSTLIANDWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979206 | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63199-74-6 | |

| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of 3-Chloropropiophenone

The synthesis begins with the α-bromination of 3-chloropropiophenone using bromine or N-bromosuccinimide (NBS). In a representative procedure, 3-chloropropiophenone (10.0 mmol) is reacted with bromine (0.93 eq) at 78°C for 3 hours, yielding 2-bromo-1-(3-chlorophenyl)propan-1-one. However, over-bromination to 2,2-dibromo-1-(3-chlorophenyl)propan-1-one occurs in ~20% of cases, necessitating purification via column chromatography.

Amination with tert-Butylamine

The brominated intermediate is then subjected to nucleophilic displacement with tert-butylamine (3.1 eq) in acetonitrile at 95°C for 4 hours. Post-reaction, the mixture is concentrated under reduced pressure, and the free base is extracted with toluene. Acidification with HCl gas (pH ≤ 4) precipitates the hydrochloride salt, yielding 68–84% pure product.

Key Data:

-

Temperature : 95°C

-

Solvent : Acetonitrile

-

Yield : 68–84%

Reductive Amination Approach

One-Pot Synthesis

A modified reductive amination route employs 1-(3-chlorophenyl)-2-propanone (9 mmol) and tert-butylamine (12 mmol) in dichloromethane. Titanium(IV) chloride (6.2 mL, 1M) catalyzes imine formation, followed by reduction with sodium cyanoborohydride (38 mmol) in methanol. The free base is isolated via ethyl acetate extraction and converted to the hydrochloride salt using oxalic acid, achieving a 31% yield.

Advantages and Limitations

This method avoids bromination but requires stringent anhydrous conditions. Side products such as N-alkylated derivatives are minimized through pH control during extraction.

Key Data:

Green Synthesis Utilizing N-Bromosuccinimide

Solvent and Reagent Selection

A sustainable approach substitutes acetonitrile with Cyrene (dihydrolevoglucosenone), a bio-based solvent. 3-Chloropropiophenone (2.95 mmol) is brominated with NBS (6.93 mmol) in ethyl acetate at reflux, followed by amination with tert-butylamine in Cyrene at 55–60°C for 20 minutes. The hydrochloride salt is isolated in 68% yield after crystallization.

Environmental Metrics

-

Process Mass Intensity (PMI) : Reduced by 40% compared to traditional methods

Comparative Analysis of Synthesis Methods

| Parameter | Nucleophilic Substitution | Reductive Amination | Green Synthesis |

|---|---|---|---|

| Yield | 68–84% | 31% | 68% |

| Reaction Time | 4 hours | 20 hours | 1.5 hours |

| Key Reagent | Bromine | TiCl₄/NaCNBH₃ | NBS/Cyrene |

| Temperature | 95°C | Room temperature | 55–60°C |

| Solvent | Acetonitrile | Dichloromethane | Ethyl acetate/Cyrene |

| Environmental Impact | Moderate | High | Low |

Optimization Strategies and Industrial Considerations

Solvent Screening

Alternative solvents like 2-methyltetrahydrofuran (MeTHF) and ethanol have been evaluated for the nucleophilic substitution step. MeTHF improves reaction homogeneity but reduces yield to 52% due to intermediate decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound's synthetic utility primarily involves alkylation and amination processes. Key findings include:

-

Bromoketone intermediates : Reaction of 3-chloropropiophenone derivatives with tert-butylamine under nitrogen atmosphere yields target compounds via nucleophilic substitution .

-

Structural diversification : Substitution reactions with cyclopentylamine, piperidine, or other amines produce analogues with modified pharmacological profiles .

Example Reaction Pathway :

Photoreactive Modifications

The compound serves as a precursor for photoreactive probes in biochemical studies:

-

SADU-3-72 Synthesis : Iodination and azide incorporation at the 3'-position generates (±)-2-(tert-butylamino)-3'-[¹²⁵I]-iodo-4'-azidopropiophenone, a photoreactive analogue used to map nicotinic acetylcholine receptor binding sites .

-

UV-induced crosslinking : This derivative undergoes photochemical reactions under UV light, enabling covalent attachment to target proteins for structural analysis .

Key Reaction :

Biochemical Interactions

While not traditional "reactions," its interactions with biological systems are mechanistically significant:

-

Nicotinic receptor binding : Competes with channel blockers like tetracaine and TCP (thienylcyclohexylpiperidine) in a state-dependent manner (IC₅₀ = 1.2 μM in desensitized state) .

-

Inhibition kinetics : Displays non-competitive antagonism by binding to the M2 helix leucine ring (δLeu²⁶⁵, βLeu²⁵⁷) within ion channels .

Stability and Degradation

-

Solubility : Limited solubility in chloroform and methanol, requiring polar aprotic solvents for reactions .

Comparative Reactivity of Analogues

Modifications to the alkyl chain or aromatic ring alter reactivity:

Scientific Research Applications

Altinicline maleate has been extensively studied for its potential therapeutic applications:

Psychiatry: The compound has demonstrated antidepressant activity in preclinical studies.

Pharmacology: Research has focused on its ability to increase dopamine release, which is beneficial in treating neurological disorders.

Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.

Mechanism of Action

Altinicline maleate exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors, particularly the α4β2 subtype . This activation leads to an increase in dopamine release in the brain, which helps alleviate symptoms of neurological disorders such as Parkinson’s disease . The compound’s selectivity for the α4β2 subtype is crucial for its therapeutic effects, as this receptor subtype is involved in modulating dopamine release .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(tert-Butylamino)propiophenone HCl | 63199-74-6 | C₁₃H₂₀ClNO | 241.76 | Phenyl ring (no halogen) |

| Bupropion Hydrochloride (API) | 31677-93-7 | C₁₃H₁₈ClNO·HCl | 276.21 | 3′-Chlorophenyl group |

| Bupropion Related Compound A | 1049718-72-0 | C₁₃H₁₈ClNO·HCl | 276.21 | 4′-Chlorophenyl group |

| Bupropion Related Compound B | 1049718-43-5 | C₁₃H₁₈BrNO·HCl | 291.66 | 3′-Bromophenyl group |

| 3′-Chloropropiophenone (Impurity) | 10557-17-2 | C₉H₇ClO | 166.61 | 3′-Chlorophenyl group (no amino) |

Key Observations :

- Halogen Position and Type :

- Amino Group: All compounds retain the tert-butylamino group, critical for their pharmacological activity as aminoketones .

Pharmacological and Application Differences

Key Insights :

- Deschloro Bupropion Hydrochloride lacks antidepressant activity due to the absence of the 3′-chlorine atom, which is essential for Bupropion’s norepinephrine-dopamine reuptake inhibition .

- Related Compounds A and B are non-therapeutic and serve as critical quality control markers to ensure Bupropion’s purity during manufacturing .

Analytical and Stability Profiles

Table 3: Analytical Suitability and Stability

Critical Notes:

- Deschloro Bupropion Hydrochloride and Related Compound A are analyzed using similar chromatographic conditions due to structural similarities .

- Bupropion Hydrochloride’s stability is compromised by photodegradation, necessitating light-resistant packaging .

Toxicity and Regulatory Considerations

- Bupropion Hydrochloride has a documented LDLo (lowest published lethal dose) of 329 mg/kg in humans, primarily causing seizures and cardiac effects .

Biological Activity

2-(tert-Butylamino)propiophenone hydrochloride is a synthetic organic compound with significant implications in pharmacology, primarily as a precursor in the synthesis of bupropion, an antidepressant and smoking cessation aid. Understanding its biological activity is crucial for exploring its potential therapeutic applications and interactions.

Chemical Structure and Properties

The compound has the molecular formula C13H17ClN and a molecular weight of 241.76 g/mol. It features a tert-butylamino group attached to the second position of the phenyl ring of propiophenone, classifying it as an aromatic ketone. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter levels.

This compound exhibits biological activity mainly through its association with bupropion, which acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). This mechanism enhances the levels of norepinephrine and dopamine in the brain, leading to antidepressant effects. Research indicates that compounds related to this structure can influence mood regulation and may be beneficial in treating depression and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antidepressant Effects : Its role as a precursor for bupropion links it to mood regulation and antidepressant properties.

- Potential Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant applications, although more research is needed to establish efficacy.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, indicating broader therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Bupropion | Propiophenone backbone with chlorine | Established antidepressant; NDRI activity |

| Methamphetamine | Phenethylamine structure | Potent stimulant; significant abuse potential |

| Phenylethylamine | Simple phenethylamine structure | Basic amine; less complex pharmacology |

| 4-Methylaminorex | Similar amine structure | Stimulant properties; less common |

Uniqueness : The specific tert-butylamino substitution enhances the pharmacological properties of this compound compared to simpler amines or derivatives lacking this bulky group.

Case Studies and Research Findings

Several studies have evaluated the biological activity of bupropion analogues derived from this compound. Notably:

- Inhibition of Monoamine Uptake : Research demonstrated that certain analogues inhibited dopamine (DA) and norepinephrine (NE) uptake with IC50 values significantly lower than those for bupropion itself, indicating enhanced potency .

- Antinociceptive Effects : In animal models, some derivatives exhibited stronger antinociceptive effects than bupropion, suggesting potential applications in pain management .

- Neurotransmitter Interaction Studies : Interaction studies revealed that bupropion and its analogues bind effectively to dopamine and norepinephrine transporters, enhancing neurotransmitter levels in synaptic clefts .

Q & A

Q. What are the recommended analytical methods for characterizing 2-(tert-Butylamino)propiophenone Hydrochloride in research settings?

- Methodological Answer : Analytical characterization should include chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, particularly when using certified reference materials (e.g., USP or pharmaceutical secondary standards) to validate results . Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, focusing on tert-butyl and aromatic proton signals. Mass spectrometry (MS) provides molecular weight verification (CHClNO, MW 241.76) . For quantitative analysis, ensure calibration with traceable standards to minimize batch-to-batch variability.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation . Use inert atmospheres (e.g., argon) during handling to avoid oxidation. Safety protocols mandate personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal hazards . Stability studies under varying pH and temperature conditions are advised for long-term storage optimization.

Q. What are the critical parameters to consider when designing a synthesis protocol for this compound?

- Methodological Answer : Key parameters include:

- Reagent Ratios : Optimize stoichiometry of tert-butylamine and propiophenone precursors to minimize byproducts.

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (20–25°C) to enhance yield .

- Purification : Employ recrystallization with ethanol/water mixtures to isolate the hydrochloride salt .

- Quality Control : Validate intermediates via thin-layer chromatography (TLC) and final product purity via HPLC .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data of this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. Strategies include:

- Enantiomeric Purity Assessment : Use chiral HPLC or circular dichroism (CD) to verify stereochemistry, as biological activity often depends on specific configurations .

- Batch Comparison : Analyze multiple synthetic batches using LC-MS to correlate impurities (e.g., brominated analogs) with activity shifts .

- In Vitro Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .

Q. How does the stereochemistry of this compound influence its reactivity in synthetic pathways?

- Methodological Answer : Stereochemistry affects nucleophilic substitution rates and salt formation. For example:

- Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) to favor the desired enantiomer during tert-butylamine coupling .

- Salt Formation : The hydrochloride salt’s crystallinity depends on the spatial arrangement of the amine group; X-ray diffraction (XRD) can elucidate crystal packing .

- Reactivity Studies : Compare reaction kinetics of enantiomers under acidic vs. basic conditions to identify stereospecific degradation pathways.

Q. What methodologies are employed to assess the environmental impact or degradation pathways of this compound in laboratory settings?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light, oxidants (e.g., HO), or microbial consortia to simulate environmental breakdown. Monitor via LC-MS for intermediate identification .

- Adsorption Analysis : Use surface-enhanced Raman spectroscopy (SERS) to study interactions with indoor or environmental surfaces (e.g., silica, cellulose) .

- Ecotoxicology : Conduct Daphnia magna or algae bioassays to quantify acute toxicity, referencing perfluoroalkyl substance assessment frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.